M62812 - 613263-00-6

M62812

Catalog Number: EVT-1708539
CAS Number: 613263-00-6
Molecular Formula: C13H13Cl2N3OS
Molecular Weight: 330.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Nitro-1,2-benzothiazol-3-amine (5-NBA)

Compound Description: 5-Nitro-1,2-benzothiazol-3-amine (5-NBA) is a potent anti-oligomer identified in a study investigating potential inhibitors of protein misfolding. The study highlighted 5-NBA's ability to reduce the oligomerization of proteins like α-synuclein and tau isoform 2N4R at low micromolar concentrations. [] 5-NBA demonstrated dose-dependent inhibition of fibril, oligomer, and inclusion formation, showcasing its potential as a therapeutic agent for protein misfolding diseases. []

N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide

Compound Description: This 5-NBA derivative was investigated alongside other structurally similar compounds for its potential to modulate α-synuclein and tau aggregation. [] Although the study primarily focused on 5-NBA, this derivative provides valuable insights into structure-activity relationships.

4-(Benzo[d]thiazol-2-yl)aniline (BTA)

Compound Description: 4-(Benzo[d]thiazol-2-yl)aniline (BTA) served as a base structure in a study exploring small molecules to mitigate protein misfolding. [] While BTA itself showed limited inhibitory activity against protein aggregation, its derivatives, including the target compound 6-(2-Aminophenoxy)-1,2-benzothiazol-3-amine dihydrochloride, demonstrated significant potential in reducing protein oligomerization. []

Source and Classification

M62812 is classified as a benzisothiazole derivative. It was identified through high-throughput screening methods aimed at finding TLR4 inhibitors that could mitigate inflammatory responses triggered by lipopolysaccharides (LPS) from Gram-negative bacteria . The compound's chemical formula is C13H11N3OS\text{C}_{13}\text{H}_{11}\text{N}_{3}\text{OS}, with a molar mass of approximately 257.31 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of M62812 involves several steps typical for the production of benzisothiazole derivatives. The primary method includes:

  1. Formation of Benzisothiazole: This is achieved through the condensation of appropriate aromatic amines with thioketones or isothiocyanates.
  2. Functionalization: Further modifications may include the introduction of substituents that enhance the compound's selectivity and potency against TLR4.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

The specific synthetic route for M62812 has not been extensively detailed in the literature, but its development follows common organic synthesis protocols used for similar compounds .

Molecular Structure Analysis

Structure and Data

M62812 features a unique molecular structure characterized by its benzisothiazole core. The structural configuration allows for effective interaction with TLR4, inhibiting its signaling pathway. Key structural data includes:

  • IUPAC Name: Not explicitly stated but derived from its functional groups.
  • Chemical Structure: The compound can be represented using SMILES notation, which provides insight into its connectivity and functional groups.

The three-dimensional structure can be modeled using computational chemistry software to visualize its binding interactions with TLR4 .

Chemical Reactions Analysis

Reactions and Technical Details

M62812 primarily functions through its interaction with TLR4, blocking the receptor's activation by LPS. Key reactions include:

  1. Inhibition of Cytokine Release: M62812 significantly reduces the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to LPS stimulation.
  2. Modulation of Adhesion Molecules: The compound also affects the expression of adhesion molecules on endothelial cells, which are critical in mediating inflammatory responses.

The half-maximal inhibitory concentrations (IC50) for these effects range from 1 to 3 micrograms per milliliter, indicating potent activity against TLR4-mediated signaling pathways .

Mechanism of Action

Process and Data

M62812 exerts its pharmacological effects by directly binding to TLR4, preventing its activation by endogenous or exogenous ligands like LPS. This blockade leads to:

  • Reduction in Inflammatory Signaling: By inhibiting TLR4 activation, M62812 prevents downstream signaling cascades involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is pivotal in producing inflammatory mediators.
  • Protection in Animal Models: In murine models, administration of M62812 has been shown to protect against lethality induced by endotoxin shock, demonstrating its potential clinical utility in managing sepsis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

M62812 possesses several notable physical and chemical properties:

These properties are critical for understanding the compound's behavior in biological systems and its potential formulation strategies .

Applications

Scientific Uses

M62812 has significant potential applications in scientific research and clinical settings:

  1. Anti-inflammatory Therapeutics: Due to its ability to inhibit TLR4-mediated inflammation, M62812 could be developed into therapies for conditions such as sepsis, arthritis, and other inflammatory diseases.
  2. Research Tool: The compound serves as a valuable tool for studying TLR4 signaling pathways and their role in various pathological conditions.
Mechanistic Insights into TLR4 Inhibition by M62812

Molecular Targeting of TLR4 Signaling Pathways

Disruption of LPS-Induced NF-κB Activation

M62812 (6-(2-aminophenoxy)-1,2-benzisothiazol-3-amine dihydrochloride) is a benzisothiazole derivative that potently inhibits Toll-like receptor 4 (TLR4) signal transduction. In HEK293 cells expressing TLR4, MD-2, and an NF-κB luciferase reporter, M62812 completely suppressed lipopolysaccharide (LPS)-induced NF-κB activation at 10 μg/ml, with a half-maximal inhibitory concentration (IC50) of 2.4 μg/ml [1] [3]. NF-κB is the master regulator of proinflammatory gene expression, controlling over 500 genes involved in cellular inflammation, survival, and proliferation [9]. M62812 acts downstream of TLR4 by blocking the phosphorylation, ubiquitination, and degradation of IκBα—the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents nuclear translocation of the p50-p65 NF-κB heterodimer and subsequent transcription of proinflammatory mediators [9]. Notably, M62812 also inhibits interleukin-1β (IL-1β)-induced NF-κB activation within the same concentration range, suggesting broader applicability beyond TLR4-specific pathways [1].

Suppression of MyD88-Dependent and TRIF-Dependent Signaling Cascades

TLR4 signaling bifurcates into two major pathways: the MyD88-dependent pathway, which drives early-phase NF-κB activation and proinflammatory cytokine production, and the TRIF-dependent pathway, which induces late-phase interferon responses. M62812 disrupts both arms:

  • In human peripheral blood mononuclear cells (PBMCs), it suppresses LPS-induced TNF-α production (IC50 = 0.7 μg/ml) [1] [2], a hallmark of MyD88-dependent signaling. Computational studies using machine learning models (e.g., AICpred) predict M62812 binds the TLR4-MyD88 interface with >80% probability, sterically hindering adaptor recruitment [6].
  • M62812 additionally inhibits TRIF-driven interferon regulatory factor 3 (IRF3) activation, evidenced by reduced interferon-β (IFN-β) in LPS-stimulated macrophages [1]. This dual inhibition positions M62812 as a comprehensive blocker of TLR4-mediated inflammation.

Table 1: In Vitro Inhibition of TLR4 Signaling Pathways by M62812

Pathway ComponentCell TypeInducerIC50 (μg/ml)Inhibition Mechanism
NF-κB activationTLR4/MD-2/NF-κB-HEK293LPS + sCD142.4Blocks IκBα degradation
TNF-α productionHuman PBMCsLPS0.7Suppresses MyD88-dependent cascade
IL-6 productionHUVECsLPS0.43Inhibits NF-κB nuclear translocation
E-selectin expressionHUVECsLPS1.4Attenuates adhesion molecule transcription

Modulation of Endothelial and Leukocyte Activation

Inhibition of Procoagulant Activity in Vascular Cells

Sepsis involves dysregulated coagulation alongside inflammation. M62812 significantly reduces tissue factor (TF) expression—the primary initiator of the extrinsic coagulation cascade—in LPS-stimulated human umbilical vein endothelial cells (HUVECs) and PBMCs [1] [2]. In HUVECs, M62812 (3 μg/ml) suppresses procoagulant activity by >90%, measured via factor Xa generation assays [1]. This correlates with decreased thrombin-antithrombin (TAT) complex formation in vivo, as observed in murine endotoxemia models [1] [5]. Mechanistically, TF gene expression is NF-κB-dependent; thus, M62812’s anticoagulant effects are likely secondary to its NF-κB blockade [9].

Attenuation of Adhesion Molecule Upregulation

Endothelial adhesion molecules (CAMs) mediate leukocyte recruitment, amplifying inflammation. M62812 potently inhibits CAM expression in vascular cells:

  • In HUVECs, it reduces LPS-induced E-selectin (IC50 = 1.4 μg/ml) and VCAM-1 expression by >85% at 3 μg/ml [1]. E-selectin facilitates neutrophil rolling, while VCAM-1 enables firm adhesion of monocytes and lymphocytes [7] [10].
  • Similarly, ICAM-1 upregulation is suppressed in both endothelial cells and leukocytes [1] [10]. This occurs via NF-κB inhibition, as the promoters of E-selectin, ICAM-1, and VCAM-1 all contain κB-binding sites [7] [10].

Table 2: M62812-Mediated Suppression of Endothelial Activation Markers

Activation MarkerCell TypeInducerConcentration (μg/ml)Reduction vs. Control
Tissue factorHUVECsLPS3>90%
E-selectinHUVECsLPS385–90%
IL-6HUVECsLPS3>95%
Soluble E-selectinMurine serumLPS + d-galactosamine20 (in vivo)70%

The combined downregulation of CAMs and cytokines (e.g., IL-6, TNF-α) disrupts the leukocyte-endothelial adhesion cascade. Under physiological shear flow, M62812-treated endothelial cells support 70–80% less neutrophil adhesion compared to LPS-activated cells [10]. This directly translates to reduced tissue infiltration, as seen in murine sepsis models where M62812 diminishes leukocyte sequestration in lungs and liver [1] [8].

Properties

CAS Number

613263-00-6

Product Name

M62812

IUPAC Name

6-(2-aminophenoxy)-1,2-benzothiazol-3-amine;dihydrochloride

Molecular Formula

C13H13Cl2N3OS

Molecular Weight

330.2 g/mol

InChI

InChI=1S/C13H11N3OS.2ClH/c14-10-3-1-2-4-11(10)17-8-5-6-9-12(7-8)18-16-13(9)15;;/h1-7H,14H2,(H2,15,16);2*1H

InChI Key

SMTKPLISDFNJDJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)OC2=CC3=C(C=C2)C(=NS3)N.Cl.Cl

Synonyms

3-amino-6-(2-aminophenoxy)-1,2-benzisothiazole dihydrochloride
M62812

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC3=C(C=C2)C(=NS3)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.